Naphtho[2,1-b]thiophene
Overview
Description
Naphtho[2,1-b]thiophene is a heterocyclic compound with the molecular formula C₁₂H₈S. It consists of a naphthalene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,1-b]thiophene can be synthesized through several methods. One common approach involves the arylation of acrylic acid with α- and β-iodonaphthalene, followed by oxidation of the resulting trans-naphthylacrylic acids with thionyl chloride in the presence of triethylbenzylammonium chloride . Another method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired purity, yield, and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-4,5-diones.
Substitution: Nitration of this compound yields the 2-nitro derivative as the sole product.
Common Reagents and Conditions:
Major Products:
Oxidation: this compound-4,5-diones.
Substitution: 2-nitro-Naphtho[2,1-b]thiophene and other 2-substituted derivatives.
Scientific Research Applications
Naphtho[2,1-b]thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound is explored for its potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Thiophene derivatives, including this compound, exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]thiophene depends on its application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to its conjugated π-system . In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
- Naphtho[1,2-b]thiophene
- Benzo[b]thiophene
- Dibenzothiophene
Comparison: Naphtho[2,1-b]thiophene is unique due to its specific fusion of naphthalene and thiophene rings, which imparts distinct electronic properties compared to other thiophene derivatives. For instance, Naphtho[1,2-b]thiophene and Benzo[b]thiophene have different ring fusion patterns, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
benzo[e][1]benzothiole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOLGGXHRVADAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177866 | |
Record name | Naphtho(2,1-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233-02-3 | |
Record name | Naphtho[2,1-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,1-b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,1-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,1-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAPHTHO(2,1-B)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEK3WGN7VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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